Bocaminooxy PFP acetate Bocaminooxy PFP acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13670557
InChI: InChI=1S/C13H12F5NO5/c1-13(2,3)24-12(21)19-22-4-5(20)23-11-9(17)7(15)6(14)8(16)10(11)18/h4H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Molecular Formula: C13H12F5NO5
Molecular Weight: 357.23 g/mol

Bocaminooxy PFP acetate

CAS No.:

Cat. No.: VC13670557

Molecular Formula: C13H12F5NO5

Molecular Weight: 357.23 g/mol

* For research use only. Not for human or veterinary use.

Bocaminooxy PFP acetate -

Specification

Molecular Formula C13H12F5NO5
Molecular Weight 357.23 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
Standard InChI InChI=1S/C13H12F5NO5/c1-13(2,3)24-12(21)19-22-4-5(20)23-11-9(17)7(15)6(14)8(16)10(11)18/h4H2,1-3H3,(H,19,21)
Standard InChI Key CFHQSOVKJGGBKK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Canonical SMILES CC(C)(C)OC(=O)NOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Introduction

Chemical and Structural Properties

Molecular Characteristics

Bocaminooxy PFP acetate belongs to the class of N-protected amino acid active esters. Its IUPAC name, (2,3,4,5,6-pentafluorophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate, reflects its bifunctional design:

  • Boc group: The tert-butyloxycarbonyl moiety shields the aminooxy group during synthesis, preventing unwanted nucleophilic reactions.

  • PFP ester: The pentafluorophenyl group acts as a highly reactive leaving group, accelerating acylation reactions in peptide bond formation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H12F5NO5\text{C}_{13}\text{H}_{12}\text{F}_{5}\text{NO}_{5}
Molecular Weight357.23 g/mol
CAS Number70687-08-0
SolubilityDichloromethane, acetonitrile
Protective Grouptert-butyloxycarbonyl (Boc)
Active EsterPentafluorophenyl (PFP)

The compound’s solubility in polar aprotic solvents, such as dichloromethane (DCM) and acetonitrile, ensures compatibility with SPPS protocols . Its crystalline solid form and stability at room temperature further enhance handling convenience .

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the Boc group (δ\delta 1.48 ppm, singlet) and the pentafluorophenyl ring (δ\delta 7.94 ppm) . High-performance liquid chromatography (HPLC) typically shows a purity ≥95%, critical for minimizing side reactions in peptide synthesis .

Synthesis and Manufacturing

Synthetic Pathways

Bocaminooxy PFP acetate is synthesized through a two-step process:

  • Protection of Aminooxyacetic Acid:
    Aminooxyacetic acid reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form Boc-aminooxyacetic acid .

    H2N-O-CH2COOH+(Boc)2OBoc-NH-O-CH2COOH\text{H}_2\text{N-O-CH}_2\text{COOH} + (\text{Boc})_2\text{O} \rightarrow \text{Boc-NH-O-CH}_2\text{COOH}
  • Esterification with Pentafluorophenol:
    The carboxylic acid group of Boc-aminooxyacetic acid is activated using pentafluorophenyl trifluoroacetate (PFP-TFA) to yield the final PFP ester.

    Boc-NH-O-CH2COOH+PFP-TFABocaminooxy PFP acetate\text{Boc-NH-O-CH}_2\text{COOH} + \text{PFP-TFA} \rightarrow \text{Bocaminooxy PFP acetate}

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventDichloromethane (DCM)
Temperature0°C to room temperature
Reaction Time2–4 hours
Yield75–85%

This method ensures minimal racemization and high functional group fidelity, critical for producing enantiomerically pure peptides .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Bocaminooxy PFP acetate serves as a transiently protected building block:

  • Amino Group Protection: The Boc group stabilizes the aminooxy functionality against premature reactions during chain elongation. Deprotection is achieved using trifluoroacetic acid (TFA), yielding a free aminooxy group for subsequent conjugation .

  • Efficient Coupling: The PFP ester’s electron-withdrawing fluorine atoms enhance electrophilicity, enabling rapid amide bond formation with resin-bound amino groups without requiring coupling agents like HOBt or HBTU .

Bioconjugation and Oxime Ligation

The deprotected aminooxy group reacts selectively with aldehydes and ketones to form stable oxime linkages, a cornerstone of chemoselective bioconjugation:

R-NH-O-+R’CHOR-N=O-R’+H2O\text{R-NH-O-} + \text{R'CHO} \rightarrow \text{R-N=O-R'} + \text{H}_2\text{O}

This reaction is exploited in drug-antibody conjugates and peptide-functionalized nanomaterials, where spatial control over linkage is paramount .

Comparative Analysis with Related Compounds

Boc-Aminooxyacetic Acid (Boc-AOA)

While both compounds share the Boc-protected aminooxy motif, Boc-AOA lacks the PFP ester, necessitating additional activation steps (e.g., EDC/HOBt) for acylation . This increases synthesis time and introduces potential side products.

NHS Esters

Compared to N-hydroxysuccinimide (NHS) esters, PFP esters offer:

  • Higher Reactivity: Faster coupling kinetics due to superior leaving group ability.

  • Reduced Hydrolysis: Greater stability in aqueous environments, enabling longer storage .

Table 3: Performance Comparison of Active Esters

PropertyPFP EsterNHS Ester
Coupling RateHighModerate
Hydrolysis StabilityExcellentModerate
Byproduct ToxicityLowModerate

Recent Advancements and Future Directions

Innovations in Bioconjugation

Recent studies highlight its utility in site-specific antibody-drug conjugates (ADCs), where oxime ligation ensures payload attachment at engineered aldehyde tags . This approach minimizes heterogeneity, a longstanding challenge in ADC therapeutics.

Sustainable Synthesis Methods

Emergent green chemistry protocols utilize mechanochemical activation (ball milling) to synthesize Bocaminooxy PFP acetate with 90% yield, eliminating solvent waste .

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